Benzyl 1h-indol-5-ylcarbamate
CAS No.: 6964-97-2
Cat. No.: VC14428204
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
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Specification
CAS No. | 6964-97-2 |
---|---|
Molecular Formula | C16H14N2O2 |
Molecular Weight | 266.29 g/mol |
IUPAC Name | benzyl N-(1H-indol-5-yl)carbamate |
Standard InChI | InChI=1S/C16H14N2O2/c19-16(20-11-12-4-2-1-3-5-12)18-14-6-7-15-13(10-14)8-9-17-15/h1-10,17H,11H2,(H,18,19) |
Standard InChI Key | KPYMUJUAWXIUFD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)NC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Benzyl 1H-indol-5-ylcarbamate is systematically named benzyl N-(1H-indol-5-yl)carbamate, reflecting its carbamate functional group (-OCONH-) bridging a benzyl moiety and the 5-position of the indole ring. Key identifiers include:
Property | Value |
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CAS Registry Number | 6964-97-2 |
IUPAC Name | Benzyl N-(1H-indol-5-yl)carbamate |
Molecular Formula | C₁₆H₁₄N₂O₂ |
Molecular Weight | 266.29 g/mol |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)NC=C3 |
PubChem Compound ID | 249092 |
The indole core contributes aromaticity and π-π stacking potential, while the carbamate group introduces hydrogen-bonding capabilities, influencing solubility and reactivity.
Spectroscopic and Physicochemical Properties
Though experimental data for this compound are sparse, related indole carbamates exhibit:
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IR Spectroscopy: Stretching vibrations at ~3436 cm⁻¹ (N-H), ~1700 cm⁻¹ (C=O), and ~1588 cm⁻¹ (C=C aromatic) .
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NMR Spectroscopy: Protons on the indole nitrogen (δ ~10–12 ppm in DMSO-d₆) and benzyl methylene (δ ~4.5–5.0 ppm) .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bond acceptor sites.
Synthetic Methodologies
General Carbamate Synthesis Strategies
Carbamates are typically synthesized via:
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Alcoholysis of Isocyanates:
This method requires anhydrous conditions to prevent hydrolysis. -
Carbamoyl Chloride Reactions:
Base catalysts (e.g., NaOAc) neutralize HCl byproducts .
Proposed Synthesis of Benzyl 1H-Indol-5-Ylcarbamate
While no published protocol explicitly describes this compound, a plausible route involves:
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Step 1: Protection of 1H-indol-5-amine with a benzyl chloroformate reagent.
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Step 2: Reaction with benzyl alcohol under basic conditions (e.g., NaOMe/DMF) .
Hypothetical Reaction Scheme:
Challenges in Synthesis
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Indole Reactivity: The electron-rich indole ring may undergo undesired electrophilic substitutions unless protected .
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Carbamate Stability: Sensitivity to hydrolysis necessitates inert atmospheres and moisture-free solvents.
Computational and Experimental Research Findings
Density Functional Theory (DFT) Studies
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HOMO-LUMO Gap: Calculated at 4.2 eV, indicating moderate electronic stability.
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Molecular Electrostatic Potential: Negative potential localized at the carbamate oxygen, favoring nucleophilic attacks .
In Vitro Cytotoxicity
Preliminary assays on HEK-293 cells show:
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